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molecular formula C22H29ClO2 B8414124 2-Chloro-3-dodecyl-1,4-naphthoquinone CAS No. 64955-12-0

2-Chloro-3-dodecyl-1,4-naphthoquinone

Cat. No. B8414124
M. Wt: 360.9 g/mol
InChI Key: ZPVLJVWYGVOTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04507241

Procedure details

To 0.20 g (1.50 mmoles) of AlCl3 in 20 mL of THF was added 6.80 g (4.74 mmoles, 0.697 mmoles/g) of dodecyl MgBr. This mixture was added dropwise to 0.789 g (4.49 mmoles) of 2-methoxy-3-chloro-1,4-naphthoquinone and 0.529 g (3.89 mmoles) of ZnCl2 in 50 mL of THF. The mixture was stirred overnight. The green solution was poured into 100 mL of NH4Cl solution, extracted with 3×50 mL of ether, dried over MgSO4, filtered, and solvent was removed. The residue was flash-chromatographed (90% toluene/hexane as eluant) to give 0.075 g (0.021 mmoles, 4.6%) of 2-dodecyl-3-chloronaphthoquinone and 0.246 g (0.55 mmoles, 12.3%) of 2-dodecyl-3-methoxynaphthoquinone. 1H NMR (δ, CDCl3): 8.05 (m,2H), 7.65 (m,2H), 4.10 (s,3H), 2.55 (m,2H), 1.3 (br. s,20H), 0.85 (m,3H).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
dodecyl MgBr
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.789 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.529 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[C:8](=[O:19])[C:9]2[C:14]([C:15](=[O:18])[C:16]=1[Cl:17])=[CH:13][CH:12]=[CH:11][CH:10]=2.[NH4+].[Cl-].[CH2:22]1[CH2:26]O[CH2:24][CH2:23]1>[Cl-].[Cl-].[Zn+2]>[CH2:24]([C:7]1[C:8](=[O:19])[C:9]2[C:14]([C:15](=[O:18])[C:16]=1[Cl:17])=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:23][CH2:22][CH2:26][CH2:9][CH2:8][CH2:7][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12].[CH2:24]([C:16]1[C:15](=[O:18])[C:14]2[C:9]([C:8](=[O:19])[C:7]=1[O:6][CH3:5])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:23][CH2:22][CH2:26][CH2:9][CH2:8][CH2:7][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:0.1.2.3,5.6,8.9.10|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
dodecyl MgBr
Quantity
6.8 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.789 g
Type
reactant
Smiles
COC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.529 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was flash-chromatographed (90% toluene/hexane as eluant)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.021 mmol
AMOUNT: MASS 0.075 g
YIELD: PERCENTYIELD 4.6%
Name
Type
product
Smiles
C(CCCCCCCCCCC)C=1C(C2=CC=CC=C2C(C1OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mmol
AMOUNT: MASS 0.246 g
YIELD: PERCENTYIELD 12.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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